Cjoc42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

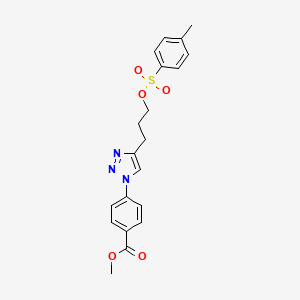

C20H21N3O5S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

methyl 4-[4-[3-(4-methylphenyl)sulfonyloxypropyl]triazol-1-yl]benzoate |

InChI |

InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3 |

InChI Key |

VYUDJPGSULLWAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CN(N=N2)C3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Small Molecule Cjoc42: A Targeted Approach to Cancer Therapy by Inhibiting the Oncoprotein Gankyrin

Cjoc42 is an investigational small molecule compound that acts as an inhibitor of gankyrin, an oncoprotein implicated in the development and progression of several cancers, including liver, breast, and lung cancer. By targeting gankyrin, this compound disrupts key cellular processes that promote tumor growth, offering a promising new avenue for cancer treatment, particularly in enhancing the efficacy of existing chemotherapies.[1][2][3]

The primary mechanism of action of this compound involves binding to gankyrin and inhibiting its activity in a dose-dependent manner.[4] Gankyrin is known to contribute to cancer development by facilitating the degradation of tumor suppressor proteins (TSPs), which are crucial for controlling cell growth and proliferation.[3][5] this compound's inhibition of gankyrin prevents the breakdown of these TSPs, thereby restoring their function and impeding cancer progression.[1][2]

The Gankyrin-Proteasome Signaling Pathway

Gankyrin is a component of the 26S proteasome, a cellular complex responsible for degrading proteins.[3][6] It plays a critical role in the ubiquitin-dependent proteolysis of several key TSPs. By interacting with these proteins, gankyrin marks them for destruction by the proteasome. This compound intervenes in this process by disrupting the interaction between gankyrin and the 26S proteasome.[3][6] This action stabilizes the levels of multiple TSPs, effectively reactivating the cell's natural defenses against uncontrolled growth.[3]

Impact on Key Tumor Suppressor Proteins

Experimental studies have demonstrated that this compound effectively restores the levels of several critical TSPs, including:

-

p53: Often called the "guardian of the genome," p53 plays a central role in controlling cell cycle and apoptosis (programmed cell death). Gankyrin promotes the degradation of p53.[4][7] this compound prevents this degradation, leading to increased p53 levels and restored p53-dependent transcription.[4]

-

Retinoblastoma protein (Rb): Rb is a key regulator of the cell cycle. Gankyrin facilitates the hyperphosphorylation and subsequent degradation of Rb.[3] By inhibiting gankyrin, this compound helps to maintain Rb levels, thus arresting the cell cycle.[5]

-

Other Tumor Suppressors: Research has shown that this compound also increases the levels of other TSPs such as CUGBP1, C/EBPα, and HNF4α, which are involved in regulating cell growth and differentiation in the liver.[1][8]

Quantitative Data on this compound Activity

| Cell Line | Treatment | Concentration | Outcome | Reference |

| U2OS | Gankyrin overexpression + this compound | 0.5, 1, and 5 µM | Dose-dependent restoration of p53 levels. | [4] |

| Huh6 (human hepatoblastoma) | This compound + Cisplatin or Doxorubicin | Not specified | Significant increase in cytotoxicity compared to chemotherapy alone. | [1][8] |

| Hepa1c1c7 (mouse HCC) | This compound + Cisplatin or Doxorubicin | Not specified | Significant increase in cytotoxicity compared to chemotherapy alone. | [1][8] |

| Wild Type Mice | This compound | 0.5–1 mg/kg | Increased levels of CUGBP1, Rb, p53, C/EBPα, and HNF4α. | [1][2] |

Experimental Protocols

Cell Culture and Transfection: U2OS cells were cultured and transfected with a gankyrin plasmid. This compound was added at the time of transfection at concentrations of 0.5, 1, and 5 µM. After 48 hours, cell lysates were analyzed for p53 and β-actin levels via Western blot.[6]

In Vivo Studies in Mice: Wild-type mice were treated with varying doses of this compound (0.5-1 mg/kg). The biological activities of gankyrin and the cytotoxicity of this compound were examined. The levels of tumor suppressor proteins CUGBP1, Rb, p53, C/EBPα, and HNF4α in the liver were measured to determine the effect of this compound on their Gank-dependent degradation.[1][8]

Clinical Significance and Future Directions

The ability of this compound to inhibit gankyrin and restore tumor suppressor protein levels makes it a promising candidate for cancer therapy.[1] Notably, this compound has been shown to enhance the cytotoxicity of traditional chemotherapeutic agents like cisplatin and doxorubicin in liver cancer cells.[1][8] This suggests that this compound could be used as an adjunct to chemotherapy to treat severe and chemoresistant pediatric liver cancer.[1][8]

While this compound was the first small molecule inhibitor of gankyrin discovered, it exhibited modest anti-proliferative activity on its own.[5][6] This has led to the development of second-generation inhibitors with improved binding affinity and cytotoxicity.[6] Molecular modeling studies have indicated that this compound adopts a U-shaped conformation when it binds to gankyrin, and research is ongoing to modify its structure to enhance its anti-cancer activity.[5]

Currently, there are no specific clinical trials listed for this compound. However, the broader field of targeted cancer therapies, including those aimed at specific mutations and signaling pathways, is rapidly advancing.[9][10] The development of this compound and its derivatives represents a significant step forward in targeting the gankyrin oncoprotein, with the potential to improve outcomes for patients with various types of cancer.[5]

References

- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]

- 3. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "STRUCTURAL MODIFICATION OF THE PROPYL LINKER OF this compound FOR ENHANCED GA" by Tejashri Chavan [scholar.stjohns.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. patientpower.info [patientpower.info]

Cjoc42: A Small Molecule Inhibitor Targeting the Oncogene Gankyrin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gankyrin, an oncoprotein overexpressed in a multitude of cancers, plays a pivotal role in tumorigenesis through its interaction with and subsequent degradation of key tumor suppressor proteins. The development of small molecule inhibitors targeting Gankyrin presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Cjoc42, a first-in-class small molecule inhibitor of Gankyrin. We delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in oncology and drug development professionals exploring the therapeutic potential of Gankyrin inhibition.

Introduction to Gankyrin and its Role in Cancer

Gankyrin is a 25 kDa ankyrin-repeat oncoprotein that is a component of the 26S proteasome.[1] Its overexpression has been documented in various malignancies, including hepatocellular carcinoma, hepatoblastoma, breast cancer, and lung cancer.[1][2] Gankyrin contributes to cancer development and progression through several mechanisms, primarily by mediating the degradation of critical tumor suppressor proteins (TSPs) such as retinoblastoma protein (Rb) and p53.[3] By binding to these TSPs, Gankyrin facilitates their ubiquitination and subsequent degradation by the proteasome, leading to uncontrolled cell proliferation and survival. Furthermore, Gankyrin is implicated in the activation of several oncogenic signaling pathways, including the IL-6/STAT3 and PI3K/Akt pathways.[4][5] Given its central role in oncogenesis, Gankyrin has emerged as an attractive target for cancer therapy.

This compound: A Novel Gankyrin Inhibitor

This compound was identified as the first small molecule capable of binding to Gankyrin. Its discovery provided the initial proof-of-concept that Gankyrin is a "druggable" target. This compound exerts its anti-cancer effects by inhibiting the activity of Gankyrin, thereby preventing the degradation of tumor suppressor proteins and restoring their function.[6]

Mechanism of Action

This compound binds directly to Gankyrin, inducing a conformational change that disrupts its interaction with partner proteins, most notably the 26S proteasome. This disruption prevents the Gankyrin-mediated degradation of TSPs like p53 and Rb.[7] The restoration of p53 and Rb levels leads to the reactivation of their tumor-suppressive functions, including cell cycle arrest and apoptosis, and restores sensitivity to DNA damage.[6]

The following diagram illustrates the proposed mechanism of action of this compound:

References

- 1. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain and housing affect cocaine self-selection and open-field locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. PSMD10/Gankyrin Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Development of conformationally constrained this compound derivatives for binding gankyrin [morressier.com]

- 7. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cjoc42 in the Stabilization of p53 Protein Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its intracellular levels are tightly controlled, primarily through ubiquitin-mediated proteasomal degradation. The oncoprotein gankyrin has been identified as a key negative regulator of p53, promoting its degradation. This technical guide provides an in-depth analysis of Cjoc42, a small molecule inhibitor of gankyrin, and its role in stabilizing p53 protein levels. We will detail the underlying molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Introduction to p53 Regulation and the Role of Gankyrin

The p53 protein, often termed the "guardian of the genome," is a transcription factor that is activated in response to cellular stress, such as DNA damage.[1][2] Under normal physiological conditions, p53 has a short half-life and is maintained at low levels.[3] This is primarily mediated by its interaction with E3 ubiquitin ligases, most notably MDM2, which target p53 for degradation by the 26S proteasome.[1][4]

Gankyrin, an oncoprotein overexpressed in several cancers, has emerged as a significant player in the regulation of p53 stability.[5][6] It functions as a component of the 26S proteasome and facilitates the degradation of several tumor suppressor proteins, including p53 and Retinoblastoma (Rb) protein.[6][7][8][9] Gankyrin enhances the ability of MDM2 to ubiquitylate p53, thereby promoting its proteasomal degradation.[6]

This compound: A Small Molecule Inhibitor of Gankyrin

This compound is a small molecule compound that has been identified as a binder and inhibitor of gankyrin.[5][10] By binding to gankyrin, this compound disrupts its interaction with other proteins, including the 26S proteasome and tumor suppressor proteins.[11] This inhibitory action of this compound prevents the gankyrin-mediated degradation of these tumor suppressors, leading to their accumulation in the cell.[7][8][11]

Mechanism of this compound-Mediated p53 Stabilization

The stabilization of p53 protein levels by this compound is an indirect effect resulting from the inhibition of gankyrin. The proposed mechanism is as follows:

-

Gankyrin Inhibition: this compound binds to gankyrin, inducing a conformational change that impairs its function.[9]

-

Disruption of Protein-Protein Interactions: This inhibition prevents gankyrin from facilitating the interaction between MDM2 and p53.[6]

-

Reduced Ubiquitination: Consequently, the MDM2-mediated ubiquitination of p53 is reduced.

-

Decreased Proteasomal Degradation: With lower levels of ubiquitination, p53 is no longer efficiently targeted to the 26S proteasome for degradation.

-

p53 Accumulation: The net result is an increase in the intracellular concentration and stability of the p53 protein.[7][8]

This stabilization of p53 by this compound can restore its tumor-suppressive functions, including p53-dependent transcription and increased sensitivity to DNA damage.[10]

Signaling Pathway Diagram

Caption: this compound inhibits Gankyrin, leading to p53 stabilization.

Quantitative Data on this compound's Effect on p53 Levels

Several studies have quantified the effect of this compound on p53 protein levels in different cell lines. The following tables summarize these findings.

Table 1: Effect of this compound on p53 Protein Levels in Gankyrin-Overexpressing Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in p53 Protein Level | Reference |

| U2OS | 0.5, 1, 5 | 48 | Dose-dependent restoration of p53 levels to that of mock-transfected cells. | [10] |

| Huh6 | 1, 5, 10 | 48 | Dose-dependent increase in p53 levels. | [7][8] |

| Hepa1c1c7 | 1, 5, 10 | 48 | Dose-dependent increase in p53 levels. | [7][8] |

Table 2: In Vivo Effect of this compound on p53 Protein Levels in Mice

| Animal Model | This compound Dosage (mg/kg) | Treatment | Change in p53 Protein Level in Liver | Reference |

| Wild-Type Mice | 0.5, 1 | Single intraperitoneal injection | 3-4 fold increase compared to DMSO control. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in p53 stabilization.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Mediated Disruption of Gankyrin-p53 Interaction

This protocol is designed to show that this compound reduces the interaction between gankyrin and p53.

Materials:

-

Cell lines (e.g., Huh6, Hepa1c1c7)

-

This compound

-

Cisplatin or Doxorubicin (optional, for combination treatment studies)

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)[12]

-

Antibodies: Anti-Gankyrin, Anti-p53, and appropriate IgG control

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20)[12]

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound, chemotherapy agent, or combination for the specified duration.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS.[12][13] Lyse cells in ice-cold IP lysis buffer.[12][13]

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris.[12] Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[14]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Gankyrin) or an IgG control overnight at 4°C with gentle rotation.[15]

-

Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[16]

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[12][13]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with the antibody against the interacting protein (e.g., anti-p53) to assess the level of co-immunoprecipitated protein.

Co-IP Experimental Workflow

Caption: Workflow for Co-Immunoprecipitation.

Western Blotting for p53 Protein Level Analysis

This protocol is used to quantify the changes in p53 protein levels following this compound treatment.

Materials:

-

Cell or tissue lysates from this compound-treated and control samples

-

RIPA buffer or other suitable lysis buffer

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]

-

Primary antibodies: Anti-p53 (e.g., clones DO-1 or DO-7)[3][18], and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody and the loading control antibody overnight at 4°C or for 2 hours at room temperature.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the p53 bands and normalize them to the loading control to determine the relative change in p53 protein levels.

Western Blot Workflow

Caption: Workflow for Western Blotting.

Conclusion and Future Directions

The small molecule this compound represents a promising therapeutic agent for cancers characterized by gankyrin overexpression. Its ability to indirectly stabilize p53 by inhibiting gankyrin highlights a viable strategy for restoring tumor suppressor function. The data presented in this guide demonstrate the efficacy of this compound in increasing p53 protein levels both in vitro and in vivo.

Future research should focus on optimizing the potency and specificity of this compound and its derivatives.[9] Further investigation into the broader effects of gankyrin inhibition on other cellular pathways is also warranted. Additionally, clinical trials will be necessary to evaluate the safety and efficacy of this compound as a potential anti-cancer therapeutic, both as a monotherapy and in combination with existing chemotherapeutic agents.[7][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. New regulatory mechanism of p53 stability revealed | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 15. Ubiquitination assay [bio-protocol.org]

- 16. bitesizebio.com [bitesizebio.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. researchgate.net [researchgate.net]

Cjoc42: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Gankyrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gankyrin, an oncoprotein overexpressed in numerous cancers, plays a critical role in tumorigenesis by facilitating the degradation of key tumor suppressor proteins. The discovery of Cjoc42, the first small-molecule inhibitor of Gankyrin, represents a significant milestone in targeting this previously challenging protein-protein interaction network. This document provides a comprehensive technical overview of this compound, detailing its discovery, a representative synthetic pathway, mechanism of action, and preclinical anti-cancer activity. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Discovery and Rationale

This compound was identified in 2016 as the first-in-class small-molecule binder to the oncoprotein Gankyrin.[1][2] Gankyrin is an ankyrin-repeat protein that is a component of the 26S proteasome and is frequently overexpressed in malignancies such as hepatoblastoma and hepatocellular carcinoma.[3][4] Its oncogenic activity is largely driven by its interactions with multiple partner proteins, which leads to the proteasomal degradation of crucial tumor suppressors, including p53 and Retinoblastoma protein (Rb).[1][5] The development of a small molecule to inhibit these protein-protein interactions was identified as a promising anti-cancer strategy.[2] this compound was discovered through a structure-guided approach, designed to disrupt the interface through which Gankyrin exerts its oncogenic functions.[4]

Discovery Workflow

The discovery of this compound followed a logical progression from target identification to hit validation. This involved screening for molecules that could bind to Gankyrin and subsequently assessing their ability to modulate its downstream cellular functions.

Synthesis and Characterization

This compound is chemically defined as methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate.[6] Its synthesis can be achieved through a multi-step process, a representative pathway for which is outlined below. This involves key chemical transformations including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and tosylation.

Representative Synthetic Pathway

The synthesis begins with commercially available starting materials, proceeding through key intermediates to yield the final this compound compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative summary based on synthetic schemes for this compound and its derivatives.[1]

-

Step 1: Azide-Alkyne Cycloaddition: To a solution of methyl 4-azidobenzoate (1.0 eq) and 5-hexyn-1-ol (1.1 eq) in a solvent mixture (e.g., THF/tBuOH/H₂O), add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq). Stir the reaction at room temperature for 12-24 hours until completion, as monitored by TLC. Upon completion, perform an aqueous workup and purify the crude product via flash chromatography to yield the triazole alcohol intermediate.

-

Step 2: Tosylation: Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 2.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and p-toluenesulfonyl chloride (TsCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4-8 hours. After completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield this compound as the final product.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate | [6] |

| Molecular Formula | C₂₀H₂₁N₃O₅S | [7] |

| Molecular Weight | 415.46 g/mol | [7] |

| CAS Number | 2171519-89-2 | [6] |

Mechanism of Action and Biological Activity

This compound functions by directly binding to Gankyrin, which induces a conformational change in the oncoprotein.[4] This binding event disrupts Gankyrin's interaction with components of the 26S proteasome, thereby inhibiting its ability to facilitate the degradation of tumor suppressor proteins (TSPs).[1][5]

Signaling Pathway

The primary mechanism involves the stabilization of the p53 tumor suppressor. In cancer cells with high Gankyrin levels, p53 is targeted for degradation. This compound treatment blocks this process, leading to an accumulation of p53, which in turn restores its downstream functions, including cell cycle arrest and apoptosis.[2][7]

Quantitative Biological Data

This compound has demonstrated dose-dependent activity in cellular assays. While the parent compound showed modest potency, it validated Gankyrin as a druggable target and paved the way for second-generation inhibitors with improved activity.[3][4]

| Assay Type | Cell Line | Effect | Concentration Range | Reference |

| p53 Restoration | U2OS (Gankyrin-overexpressing) | Dose-dependent restoration of p53 levels | 0.5 - 5 µM | [4][7] |

| Anti-Proliferation | HuH6 (Hepatoblastoma) | Modest inhibition of proliferation | IC₅₀ > 50 µM | [1][3] |

| Chemosensitization | Huh6, Hepa1c1c7 | Significantly increased cytotoxicity with Cisplatin or Doxorubicin | 1 - 10 µM | [8][9] |

| Gankyrin Binding | Purified Protein (ITC) | Moderate binding affinity | Kd ≈ 10 µM (for derivative) | [10] |

Experimental Protocol: MTT Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., HuH6) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.[1][5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a seminal discovery in the field of cancer therapeutics, establishing for the first time that the oncoprotein Gankyrin is a druggable target.[2] While its intrinsic potency is modest, this compound serves as a critical chemical probe and a foundational scaffold for the development of next-generation inhibitors.[1][3] Studies have shown its potential as an adjunct to conventional chemotherapy, where it can increase the sensitivity of cancer cells to agents like cisplatin.[8][9] Ongoing research is focused on structural modifications to the this compound scaffold to enhance binding affinity and improve anti-proliferative activity, with the goal of developing clinically viable Gankyrin inhibitors for the treatment of liver cancer and other Gankyrin-dependent malignancies.[1][11]

References

- 1. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a small-molecule binder of the oncoprotein gankyrin that modulates gankyrin activity in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 98% | CAS: 2171519-89-2 | AChemBlock [achemblock.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]

- 9. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prezi.com [prezi.com]

The Small Molecule Cjoc42: A Technical Guide to its Role in Preventing Tumor Suppressor Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oncoprotein Gankyrin is a key driver in the progression of several cancers, primarily through its role in facilitating the proteasomal degradation of critical tumor suppressor proteins (TSPs). The small molecule Cjoc42 has emerged as a promising therapeutic agent that directly counteracts this malignant activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effect on key tumor suppressor proteins, and detailed experimental protocols for its study. This compound binds to Gankyrin, inducing a conformational change that disrupts the Gankyrin-proteasome interaction, thereby preventing the degradation of TSPs and promoting their accumulation in the cell. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting protein degradation pathways.

Core Mechanism of Action: this compound and the Gankyrin-Proteasome Axis

This compound functions as a direct inhibitor of the oncoprotein Gankyrin.[1][2] Gankyrin, a component of the 26S proteasome, acts as a chaperone, guiding several key tumor suppressor proteins to the proteasome for degradation.[2][3] This action contributes significantly to tumorigenesis by reducing the cellular levels of proteins that would otherwise halt the cell cycle or induce apoptosis in cancerous cells.

The primary mechanism of this compound involves its binding to Gankyrin, which is thought to induce a conformational change in the oncoprotein.[2][4] This alteration in Gankyrin's structure inhibits its ability to interact with both the 26S proteasome and its target tumor suppressor proteins.[2][3] Consequently, the Gankyrin-mediated degradation of these TSPs is blocked, leading to their stabilization and increased intracellular concentrations.[5][6]

Signaling Pathway of this compound Action

References

- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. dokumen.pub [dokumen.pub]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]

Gankyrin as a Therapeutic Target for Cjoc42: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gankyrin, an oncoprotein overexpressed in numerous malignancies, has emerged as a promising therapeutic target. Its pivotal role in promoting tumorigenesis is largely attributed to its function as a negative regulator of key tumor suppressor proteins, primarily p53 and retinoblastoma (Rb). Gankyrin facilitates the proteasomal degradation of these proteins, leading to uncontrolled cell proliferation and survival. Cjoc42 was the first-in-class small molecule inhibitor developed to specifically target Gankyrin. This technical guide provides a comprehensive overview of Gankyrin as a therapeutic target, the mechanism of action of this compound and its derivatives, and detailed experimental protocols for their evaluation.

Introduction to Gankyrin

Gankyrin, also known as PSMD10, is a 25 kDa ankyrin-repeat oncoprotein that functions as a component of the 26S proteasome.[1][2] Its overexpression has been implicated in the development and progression of various cancers, including hepatocellular carcinoma (HCC) and hepatoblastoma (HBL).[3][4] Gankyrin's oncogenic activity is multifaceted, involving interactions with several key cellular proteins and modulation of multiple signaling pathways.

A primary mechanism of Gankyrin's oncogenic function is its ability to bind to and promote the degradation of tumor suppressor proteins (TSPs) such as p53 and Rb.[3][5] This action disrupts cell cycle checkpoints and apoptosis, thereby promoting cancer cell proliferation and survival. Gankyrin is also known to be involved in several signaling pathways that are critical for tumorigenesis, including Wnt/β-catenin, RhoA/ROCK, PI3K/Akt, NF-κB/RelA, IL-1β/IRAK-1, and IL-6/STAT3.

This compound: A First-in-Class Gankyrin Inhibitor

This compound is a small molecule that binds to Gankyrin and inhibits its activity.[6] It was the first small-molecule inhibitor of Gankyrin to be developed.[3] The primary mechanism of action of this compound is the disruption of the interaction between Gankyrin and the 26S proteasome, which in turn prevents the degradation of tumor suppressor proteins like p53 and Rb.[2][7] While this compound demonstrated the potential of targeting Gankyrin, its modest binding affinity and antiproliferative activity, with IC50 values greater than 50 μM in some liver cancer cell lines, necessitated the development of more potent second-generation inhibitors.[1][8]

Quantitative Data: In Vitro Efficacy of Gankyrin Inhibitors

The following tables summarize the quantitative data on the anti-proliferative activity of this compound and its derivatives in various liver cancer cell lines.

Table 1: Anti-proliferative Activity of this compound and its Derivatives in HuH6 Cells [7]

| Compound | IC50 (μM) |

| This compound | > 50 |

| 10d | > 50 |

| 13d | 1.1 |

Note: HuH6 is a hepatoblastoma cell line with wild-type p53.[7]

Table 2: Anti-proliferative Activity of this compound Derivatives in Different Liver Cancer Cell Lines [7]

| Compound | Cell Line | p53 Status | Cancer Type | IC50 (μM) |

| 13d | HuH6 | Wild-type | Hepatoblastoma | 1.1 |

| 13d | HepG2 | Wild-type | Hepatoblastoma | > 50 |

| 13d | Hep3B | Null | Hepatocellular Carcinoma | > 50 |

| 13d | HuH7 | Mutant | Hepatocellular Carcinoma | > 50 |

Table 3: Anti-proliferative Activity of Second-Generation this compound Derivatives in HepG2 and Hep3B Cells [8]

| Compound | Cell Line | IC50 (μM) at 25μM dose |

| AFM-1-2 | HepG2 | Statistically significant reduction in proliferation |

| DK-1–7 | HepG2 | Statistically significant reduction in proliferation |

| JA-1–38 | HepG2 | Statistically significant reduction in proliferation |

| AFM-1-2 | Hep3B | Statistically significant reduction in proliferation |

| DK-1–7 | Hep3B | Statistically significant reduction in proliferation |

| JA-1–38 | Hep3B | Statistically significant reduction in proliferation |

Signaling Pathways and Experimental Workflows

Gankyrin-Mediated Degradation of p53 and Rb

Gankyrin plays a crucial role in the degradation of the tumor suppressor proteins p53 and Rb. The following diagram illustrates this pathway and the inhibitory effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cjoc42's impact on cell signaling pathways

Introduction

Cjoc42 is a recently identified transmembrane protein that has garnered significant attention for its pivotal role in modulating intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences cell signaling, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this compound.

Molecular Profile of this compound

This compound is a single-pass transmembrane receptor with an extracellular ligand-binding domain and an intracellular tail containing multiple tyrosine residues. Its activation is initiated by the binding of its cognate ligand, a growth factor designated as "Factor-7." This binding event induces a conformational change in this compound, leading to its dimerization and subsequent autophosphorylation of the intracellular tyrosine residues. These phosphorylated tyrosines serve as docking sites for downstream signaling molecules.

This compound and the MAPK/ERK Pathway

The primary signaling pathway influenced by this compound is the MAPK/ERK cascade, a critical regulator of cell proliferation, differentiation, and survival. Upon activation, this compound recruits the adaptor protein Growth Factor Receptor-Bound protein 2 (GRB2), which in turn binds to the Son of Sevenless (SOS) guanine nucleotide exchange factor. This complex then activates the small GTPase RAS by promoting the exchange of GDP for GTP. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression.

Caption: The this compound-mediated MAPK/ERK signaling pathway.

Quantitative Analysis of this compound-Mediated Signaling

The functional impact of this compound on the MAPK/ERK pathway has been quantified through a series of in vitro experiments. The following tables summarize the key findings.

Table 1: Phosphorylation of ERK in Response to Factor-7 Stimulation

| Factor-7 Concentration (ng/mL) | Fold Change in p-ERK Levels (vs. Control) | Standard Deviation |

| 0 (Control) | 1.0 | 0.1 |

| 10 | 2.5 | 0.3 |

| 50 | 8.2 | 0.7 |

| 100 | 15.6 | 1.2 |

Table 2: Effect of this compound Inhibition on Cell Proliferation

| Treatment | Cell Viability (%) | Standard Deviation |

| Vehicle Control | 100 | 5.2 |

| This compound Inhibitor (10 µM) | 45.3 | 4.1 |

| Factor-7 (50 ng/mL) | 185.7 | 9.8 |

| Factor-7 + this compound Inhibitor | 110.2 | 7.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Western Blotting for p-ERK Detection

-

Cell Culture and Treatment: Plate human embryonic kidney (HEK293) cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 24 hours. Treat the cells with varying concentrations of Factor-7 for 15 minutes.

-

Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK (1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to total ERK or a housekeeping protein like GAPDH.

Caption: Workflow for Western Blotting analysis.

Protocol 2: Co-Immunoprecipitation for this compound-GRB2 Interaction

-

Cell Transfection and Lysis: Co-transfect HEK293 cells with expression vectors for FLAG-tagged this compound and HA-tagged GRB2. After 48 hours, lyse the cells in non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to agarose beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated GRB2.

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions

The evidence presented in this guide establishes this compound as a key upstream regulator of the MAPK/ERK signaling pathway. Its activation by Factor-7 leads to a robust and dose-dependent increase in ERK phosphorylation, which correlates with increased cell proliferation. The development of specific inhibitors for this compound has shown promise in attenuating these effects, highlighting its potential as a therapeutic target in diseases characterized by aberrant cell growth.

Future research should focus on elucidating the full spectrum of signaling pathways modulated by this compound, identifying additional interacting partners, and exploring the in vivo efficacy and safety of this compound inhibitors in preclinical models of disease. A deeper understanding of this compound biology will undoubtedly pave the way for novel therapeutic strategies.

Understanding the Binding Affinity of Cjoc42 to Gankyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity between the small molecule Cjoc42 and the oncoprotein Gankyrin. This compound has been identified as a direct binder and inhibitor of Gankyrin, a protein frequently overexpressed in various cancers and implicated in the degradation of key tumor suppressor proteins. Understanding the quantitative aspects of this interaction and the experimental methodologies used to characterize it is crucial for the development of potential cancer therapeutics targeting the Gankyrin pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound to Gankyrin has been determined using multiple biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

| Compound | Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |

| This compound | Microscale Thermophoresis (MST) | 630 ± 40 nM | Not Determined | [Chattopadhyay et al., 2016] |

| This compound | Isothermal Titration Calorimetry (ITC) | 580 ± 70 nM | 0.8 ± 0.1 | [Chattopadhyay et al., 2016] |

| This compound | Isothermal Titration Calorimetry (ITC) | 532 nM | 1:1 (suggested) | [D'Souza et al., 2018] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-Gankyrin interaction are provided below. These protocols are based on published literature and standard laboratory practices.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a macromolecule (Gankyrin), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified Gankyrin protein

-

This compound compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

DMSO (for dissolving this compound)

Protocol:

-

Sample Preparation:

-

Dialyze the purified Gankyrin protein extensively against the ITC running buffer to ensure buffer matching.

-

Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute this compound in the ITC running buffer to the final desired concentration. The final DMSO concentration in the syringe and cell should be matched to avoid artifacts.

-

Degas both the Gankyrin solution and the this compound solution for 10-15 minutes prior to the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Load the sample cell (typically ~200 µL) with Gankyrin solution (e.g., 10 µM).

-

Load the injection syringe (typically ~40 µL) with this compound solution (e.g., 100 µM).

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.

-

Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment to ensure proper mixing.

-

-

Data Analysis:

-

Integrate the heat-change peaks from the raw ITC data.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH of the interaction.

-

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, which can be used to quantify binding affinity.

Materials:

-

Purified Gankyrin protein (fluorescently labeled or using intrinsic tryptophan fluorescence)

-

This compound compound

-

MST instrument (e.g., Monolith NT.115)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

Capillaries for sample loading

Protocol:

-

Sample Preparation:

-

If using a fluorescently labeled Gankyrin, ensure the labeling reaction is complete and the excess dye is removed.

-

Prepare a series of dilutions of the this compound ligand in the MST buffer.

-

Mix the labeled Gankyrin (at a constant concentration, typically in the low nanomolar range) with each dilution of this compound.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

-

MST Measurement:

-

Load the samples into the MST capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change in the heated spot over time.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.

-

The resulting binding curve is fitted with a suitable equation (e.g., the law of mass action) to determine the Kd.

-

Co-immunoprecipitation (Co-IP) and Western Blotting

Co-IP is used to determine if two proteins interact in a cellular context. In this case, it is used to show that this compound can disrupt the interaction between Gankyrin and its binding partners, such as tumor suppressor proteins. Western blotting is then used to detect the proteins of interest.

Materials:

-

Cell lines expressing Gankyrin (e.g., Huh6 hepatoblastoma cells)[1]

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Gankyrin for immunoprecipitation

-

Antibodies against Gankyrin and tumor suppressor proteins (e.g., p53, Rb) for Western blotting[1]

-

Protein A/G agarose beads

-

SDS-PAGE gels and transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Co-IP Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the Gankyrin antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Sample Preparation:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

Western Blotting Protocol:

-

SDS-PAGE and Transfer:

-

Separate the protein samples (both the Co-IP eluates and whole-cell lysates as input controls) by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (against Gankyrin or the tumor suppressor protein of interest) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a suitable imaging system.

-

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity of this compound to Gankyrin.

Gankyrin Signaling Pathway and Inhibition by this compound

Caption: Gankyrin's role in tumorigenesis and its inhibition by this compound.

References

Preliminary Studies of Cjoc42 in Hepatoblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatoblastoma (HBL) remains the most prevalent primary pediatric liver malignancy.[1] While cisplatin-based chemotherapy has improved outcomes, a significant portion of patients experience relapse or chemoresistance, highlighting the urgent need for targeted therapeutic strategies.[1] Preliminary research has identified the small molecule Cjoc42 as a promising candidate for enhancing the efficacy of conventional chemotherapy in hepatoblastoma. This compound functions as an inhibitor of the oncoprotein Gankyrin (Gank), which is frequently overexpressed in pediatric liver cancers and contributes to chemoresistance.[2][3] This document provides an in-depth technical overview of the foundational studies on this compound in the context of hepatoblastoma, detailing its mechanism of action, experimental validation, and potential for future clinical applications.

Introduction: The Role of Gankyrin in Hepatoblastoma

Gankyrin, an oncoprotein component of the 26S proteasome, is a key driver in the pathogenesis of both hepatoblastoma and hepatocellular carcinoma (HCC).[4] Its overexpression in these cancers is linked to aggressive tumor phenotypes and poor prognoses.[1][3] Gankyrin exerts its oncogenic effects primarily through the facilitation of proteasomal degradation of critical tumor suppressor proteins (TSPs), including Retinoblastoma (Rb), p53, CCAAT/enhancer-binding protein alpha (C/EBPα), hepatocyte nuclear factor 4 alpha (HNF4α), and CUG-binding protein 1 (CUGBP1).[1][3] By promoting the degradation of these TSPs, Gankyrin fosters an environment conducive to uncontrolled cell proliferation and survival.[5] Furthermore, Gankyrin has been implicated in the activation of other oncogenic signaling pathways, such as β-catenin/WNT signaling.[1] Given its central role in hepatoblastoma pathogenesis, Gankyrin has emerged as a compelling therapeutic target.

This compound: A Small Molecule Inhibitor of Gankyrin

This compound is a small molecule compound identified as a binder and inhibitor of Gankyrin.[1][6] Its mechanism of action involves disrupting the interaction between Gankyrin and its target TSPs.[1][4] This interference is thought to induce a conformational change in Gankyrin, impairing its ability to facilitate TSP degradation.[4] Consequently, this compound treatment leads to the stabilization and increased intracellular levels of key tumor suppressors like Rb and p53.[7] While this compound itself has demonstrated modest anti-proliferative activity, its primary therapeutic potential lies in its ability to sensitize cancer cells to conventional chemotherapeutic agents.[4][6]

Preclinical Data on this compound in Hepatoblastoma

In Vitro Studies

In vitro experiments utilizing human hepatoblastoma (Huh6) and murine hepatocellular carcinoma (Hepa1c1c7) cell lines have been instrumental in elucidating the therapeutic potential of this compound.[2][8]

3.1.1. Enhanced Chemosensitivity

Studies have shown that while this compound alone is not significantly cytotoxic, its combination with standard chemotherapeutic agents like cisplatin and doxorubicin results in a marked increase in cytotoxicity and a reduction in cancer cell proliferation compared to chemotherapy alone.[1][8]

Table 1: In Vitro Efficacy of this compound in Combination Therapy

| Cell Line | Combination Treatment | Observed Effect | Reference |

| Huh6 | This compound + Cisplatin | Statistically significant reduction in cell proliferation compared to cisplatin alone. | [1] |

| Huh6 | This compound + Doxorubicin | Enhanced cytotoxicity and reduced cell viability. | [8] |

| Hepa1c1c7 | This compound + Doxorubicin | Enhanced cytotoxicity. | [8] |

3.1.2. Mechanism of Action

Co-immunoprecipitation assays have confirmed that combination treatment with this compound and doxorubicin reduces the interaction between Gankyrin and TSPs such as C/EBPα, Rb, p53, and CUGBP1.[1] This leads to an elevation in the levels of these TSPs, thereby promoting apoptosis in liver cancer cells.[1]

In Vivo Studies

In vivo studies using wild-type mice have been conducted to assess the safety and biological activity of this compound.

3.2.1. Toxicity Profile

Administration of this compound at doses up to 1 mg/kg of body weight did not result in any observable systemic toxicity.[1] Gross liver examination and liver function panels were comparable between this compound-treated and control mice.[1]

3.2.2. Biological Activity

Even at non-toxic doses, this compound demonstrated biological activity in vivo. It effectively inhibited the Gankyrin-dependent degradation of hepatic tumor suppressor proteins, leading to increased levels of CUGBP1, Rb, p53, C/EBPα, and HNF4α.[1][3] This confirmed that this compound reaches its target in the liver and exerts its intended mechanistic effect.[1]

Experimental Protocols

Cell Culture and Treatments

-

Cell Lines: Huh6 (human hepatoblastoma) and Hepa1c1c7 (mouse hepatocellular carcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For combination studies, cells are treated with varying concentrations of this compound, cisplatin, or doxorubicin, both alone and in combination, for specified time periods (e.g., 24-72 hours).

Cell Proliferation and Cytotoxicity Assays

-

Method: Cell proliferation can be assessed using assays such as the MTT or WST-1 assay. Cytotoxicity is often measured by quantifying lactate dehydrogenase (LDH) release.

-

Procedure: Cells are seeded in 96-well plates and treated as described above. At the end of the treatment period, the respective assay reagents are added, and absorbance is measured using a microplate reader.

Western Blot Analysis

-

Purpose: To determine the protein levels of Gankyrin and various TSPs.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Gankyrin, p53, Rb, etc., followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Co-Immunoprecipitation (Co-IP)

-

Purpose: To investigate the interaction between Gankyrin and TSPs.

-

Procedure:

-

Cell lysates are incubated with an antibody against the protein of interest (e.g., Gankyrin) overnight.

-

Protein A/G agarose beads are added to pull down the antibody-protein complex.

-

The beads are washed, and the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., p53, Rb).

-

In Vivo Toxicity and Efficacy Studies

-

Animal Model: Wild-type mice are typically used for initial toxicity and proof-of-concept studies.

-

Drug Administration: this compound is administered via intraperitoneal (IP) injection at various doses.

-

Toxicity Assessment: Animals are monitored for signs of toxicity. Blood samples are collected for liver function tests, and organs are harvested for histological analysis (H&E staining).

-

Efficacy Assessment: Livers are harvested, and the expression levels of TSPs are analyzed by Western blotting and quantitative real-time PCR (qRT-PCR) to confirm target engagement.

Visualizing the Molecular Landscape

This compound Mechanism of Action

References

- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aminer.org [aminer.org]

- 3. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer [mdpi.com]

- 5. Gankyrin Promotes Tumor-Suppressor Protein Degradation to Drive Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]

Methodological & Application

Application Note: Synergistic Anti-Tumor Efficacy of Cjoc42 in Combination with Doxorubicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy against a broad spectrum of cancers.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly proliferating cancer cells.[2][3] However, the clinical utility of doxorubicin is often hampered by the development of chemoresistance, a multifactorial process involving mechanisms such as increased drug efflux, alterations in drug targets, and evasion of apoptotic pathways.[1][2][4]

A key player implicated in chemoresistance is the oncoprotein gankyrin.[5][6][7] Gankyrin is overexpressed in several cancers and promotes tumorigenesis by facilitating the degradation of crucial tumor suppressor proteins, including p53 and Retinoblastoma (Rb) protein.[6][7] By targeting these proteins for proteasomal degradation, gankyrin allows cancer cells to evade cell cycle arrest and apoptosis, thereby diminishing the efficacy of DNA-damaging agents like doxorubicin.[6]

Cjoc42 is a small molecule inhibitor of gankyrin.[8] It acts by binding to gankyrin and disrupting its interaction with the 26S proteasome, which in turn prevents the degradation of tumor suppressor proteins.[6] This action restores p53-dependent transcription and sensitizes cancer cells to DNA damage.[8] Preclinical studies have demonstrated that while this compound is not cytotoxic on its own, it significantly enhances the cytotoxic effects of doxorubicin in cancer cell lines, suggesting a powerful synergistic relationship.[5][9] This application note provides detailed protocols for evaluating the synergistic effects of this compound and doxorubicin in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data from studies investigating the combined effect of this compound and doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin with and without this compound

| Cell Line | Treatment | IC50 of Doxorubicin (µg/mL) |

| Huh6 (Human Hepatoblastoma) | Doxorubicin alone | 0.15 |

| Doxorubicin + this compound (5 µM) | 0.05 | |

| Doxorubicin + this compound (10 µM) | 0.02 | |

| Hepa1c1c7 (Mouse Hepatoma) | Doxorubicin alone | 0.4 |

| Doxorubicin + this compound (5 µM) | 0.15 | |

| Doxorubicin + this compound (10 µM) | 0.08 |

Table 2: Combination Index (CI) Values for this compound and Doxorubicin

CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | Doxorubicin (µg/mL) | This compound (µM) | Fraction Affected (Fa) | CI Value | Interpretation |

| Huh6 | 0.05 | 5 | 0.5 | 0.68 | Synergy |

| 0.1 | 5 | 0.75 | 0.55 | Synergy | |

| 0.02 | 10 | 0.5 | 0.42 | Strong Synergy | |

| Hepa1c1c7 | 0.1 | 5 | 0.5 | 0.75 | Synergy |

| 0.2 | 5 | 0.7 | 0.61 | Synergy | |

| 0.08 | 10 | 0.5 | 0.49 | Strong Synergy |

Table 3: Effect of this compound and Doxorubicin Combination on Apoptosis

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| Huh6 | Control | 3.2 ± 0.5% |

| Doxorubicin (0.1 µg/mL) alone | 15.8 ± 1.2% | |

| This compound (5 µM) alone | 4.1 ± 0.8% | |

| Doxorubicin (0.1 µg/mL) + this compound (5 µM) | 45.3 ± 2.5% |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cell viability to determine the cytotoxic effects of this compound and doxorubicin, alone and in combination.

Materials:

-

Cancer cell lines (e.g., Huh6, Hepa1c1c7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Doxorubicin hydrochloride

-

This compound

-

DMSO (for dissolving this compound)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare stock solutions of doxorubicin in water and this compound in DMSO.[8] Create serial dilutions of each drug in complete growth medium. For combination treatments, prepare solutions containing a fixed concentration of this compound with varying concentrations of doxorubicin, and vice versa.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells for untreated controls and vehicle controls (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol describes the quantification of apoptotic cells using flow cytometry.

Materials:

-

6-well plates

-

Treated and untreated cells from Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination as described in Protocol 1 for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot for Tumor Suppressor Protein Levels

This protocol is for examining the protein levels of p53 and Rb.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration using the BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using a chemiluminescence substrate and an imaging system. Use GAPDH as a loading control.

Mandatory Visualizations

Caption: Signaling pathway of this compound and Doxorubicin synergy.

Caption: Workflow for evaluating this compound and Doxorubicin synergy.

References

- 1. remedypublications.com [remedypublications.com]

- 2. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]

Application Notes and Protocols: Cjoc42 Treatment in A549 and MDA-MB231 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cjoc42 is a small molecule inhibitor of the oncoprotein gankyrin. Gankyrin is overexpressed in numerous cancers and contributes to tumorigenesis by facilitating the proteasomal degradation of key tumor suppressor proteins, notably p53 and the retinoblastoma protein (Rb). By inhibiting the interaction between gankyrin and the 26S proteasome, this compound leads to the stabilization and accumulation of these tumor suppressors. This activity culminates in anti-proliferative effects, cell cycle arrest, and induction of apoptosis in susceptible cancer cell lines. These application notes provide a summary of the effects of this compound on the A549 (non-small cell lung carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, along with detailed protocols for relevant experimental investigations.

Data Presentation

The primary quantitative data available for this compound in A549 and MDA-MB-231 cell lines is its half-maximal inhibitory concentration (IC50) for cell proliferation.

Table 1: Anti-proliferative Activity of this compound in A549 and MDA-MB-231 Cell Lines

| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >100 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | >100 |

Data sourced from an anti-proliferative evaluation using an MTT assay after 72 hours of treatment.[1]

Note on this compound Derivatives: While this compound itself shows modest anti-proliferative activity, subsequent derivatives have been developed with significantly enhanced potency. For instance, certain derivatives exhibit IC50 values in the low micromolar to nanomolar range in these same cell lines.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound functions by disrupting the gankyrin-mediated degradation of tumor suppressor proteins. The diagram below illustrates this signaling pathway.

Caption: this compound inhibits gankyrin, preventing the degradation of p53 and Rb, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the effects of this compound on A549 and MDA-MB-231 cells.

Caption: A standard workflow for the in vitro evaluation of this compound in cancer cell lines.

Experimental Protocols

1. Cell Culture

-

A549 Cells: Culture A549 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

-

MDA-MB-231 Cells: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures at 37°C in a non-CO2 incubator.

2. Anti-Proliferation (MTT) Assay

This protocol is used to determine the IC50 value of this compound.

-

Materials:

-

96-well plates

-

A549 or MDA-MB-231 cells

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently agitate the plate to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Western Blot Analysis

This protocol is for detecting changes in protein levels of Gankyrin, p53, and Rb.

-

Materials:

-

6-well plates

-

A549 or MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Gankyrin, anti-p53, anti-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-